molecular formula C9H15NO3 B162643 5,5-Diisopropyloxazolidine-2,4-dione CAS No. 130689-83-7

5,5-Diisopropyloxazolidine-2,4-dione

Cat. No.: B162643
CAS No.: 130689-83-7
M. Wt: 185.22 g/mol
InChI Key: MUZFHSPZXDFVCS-UHFFFAOYSA-N
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Description

5,5-Diisopropyloxazolidine-2,4-dione is a heterocyclic compound belonging to the oxazolidine-2,4-dione family, characterized by a five-membered ring containing oxygen and nitrogen atoms. Its structure features two isopropyl groups at the 5-position, which confer steric bulk and influence its physicochemical properties, such as solubility and lipophilicity. These analogs are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects .

Properties

CAS No.

130689-83-7

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

5,5-di(propan-2-yl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C9H15NO3/c1-5(2)9(6(3)4)7(11)10-8(12)13-9/h5-6H,1-4H3,(H,10,11,12)

InChI Key

MUZFHSPZXDFVCS-UHFFFAOYSA-N

SMILES

CC(C)C1(C(=O)NC(=O)O1)C(C)C

Canonical SMILES

CC(C)C1(C(=O)NC(=O)O1)C(C)C

Synonyms

2,4-Oxazolidinedione,5,5-bis(1-methylethyl)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diisopropyloxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with diethyl carbonate in the presence of a base, followed by cyclization to form the oxazolidine ring. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the cyclization.

    Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Catalyst/Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

5,5-Diisopropyloxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amines or alcohols, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include substituted oxazolidinones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5-Diisopropyloxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a scaffold for designing bioactive compounds.

    Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5,5-Diisopropyloxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved may include inhibition of neurotransmitter release or modulation of ion channels, contributing to its anticonvulsant effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents at the 5-position of oxazolidine-2,4-dione derivatives significantly impact their molecular weight, solubility, and steric effects:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Insights
5,5-Dimethyloxazolidine-2,4-dione C₅H₈N₂O₂ 128.13 (calculated) 5,5-dimethyl Higher polarity; likely more water-soluble due to smaller alkyl groups
5,5-Diphenylimidazolidine-2,4-dione C₁₅H₁₄N₂O₂ 252.27 5,5-diphenyl Lower solubility in polar solvents due to aromatic bulk
5,5-Diisopropyloxazolidine-2,4-dione C₉H₁₆N₂O₂ 184.24 (calculated) 5,5-diisopropyl Predicted higher lipophilicity than dimethyl analogs, potentially enhancing membrane permeability

Key Observations :

  • Bulky substituents (e.g., diphenyl, diisopropyl) increase molecular weight and lipophilicity, which may improve bioavailability in biological systems but reduce aqueous solubility.
  • The diisopropyl variant’s steric bulk could hinder crystallization or enzyme binding compared to dimethyl or diphenyl analogs .
Antifungal Activity (IC₅₀ Values Against Fungal Strains)

Data from imidazolidine derivatives highlights substituent-dependent efficacy:

Compound Substituents IC₅₀ (µg/ml) Target Fungus
5,5-Dimethylimidazolidin-2,4-dione 5,5-dimethyl 191.8 R. solani
5,5-Diphenylimidazolidin-2,4-dione 5,5-diphenyl 447.6 R. solani
5,5-Diphenylimidazolidin-2-thione-4-one 5,5-diphenyl, S at C2 148.4 R. solani
4-Benzylidine-2-phenyl oxazol-5-one Phenyl at C2 76.9 P. debarianum

Key Observations :

  • Replacement of oxygen with sulfur at C2 (e.g., 2-thione derivatives) enhances antifungal potency, as seen in the 148.4 µg/ml IC₅₀ against R. solani .
  • Bulky 5,5-diphenyl groups reduce activity against R. solani but improve efficacy against P. debarianum, suggesting target-specific steric preferences .
Enzyme Inhibition and CNS Activity
  • FAAH Inhibition : 3-Heptyl-5,5-diphenylimidazolidine-2,4-dione exhibits a pI₅₀ of 5.12, indicating moderate FAAH inhibition. Longer alkyl chains at C3 enhance activity, while diphenyl groups provide structural rigidity .
  • CNS Applications : 5,5-Diphenylimidazolidine-2,4-dione derivatives demonstrate anticonvulsant and analgesic properties, attributed to their ability to cross the blood-brain barrier via lipophilic interactions .

Hypothesis for Diisopropyl Analogs : The diisopropyl group’s lipophilicity may further optimize blood-brain barrier penetration, though excessive bulk could reduce binding affinity to neurological targets.

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